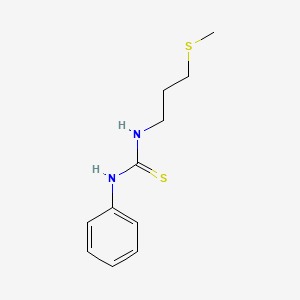

1-(3-(Methylthio)propyl)-3-phenylthiourea

Übersicht

Beschreibung

1-(3-(Methylthio)propyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety and a methylthio group attached to the propyl chain.

Vorbereitungsmethoden

The synthesis of 1-(3-(Methylthio)propyl)-3-phenylthiourea typically involves the reaction of 3-(methylthio)propylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea derivative.

Synthetic Route:

Starting Materials: 3-(Methylthio)propylamine and phenyl isothiocyanate.

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) in a solvent like ethanol or methanol.

Procedure: The 3-(methylthio)propylamine is added to a solution of phenyl isothiocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Analyse Chemischer Reaktionen

1-(3-(Methylthio)propyl)-3-phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Products: Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.

Reduction:

Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Products: Reduction can convert the thiourea group to the corresponding amine.

Substitution:

Reagents: Various electrophiles such as alkyl halides or acyl chlorides.

Conditions: Typically performed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an organic solvent.

Products: Substitution reactions can introduce new functional groups onto the thiourea moiety.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(3-(Methylthio)propyl)-3-phenylthiourea has a unique chemical structure characterized by a phenyl group attached to the thiourea moiety and a methylthio group on the propyl chain. The molecular formula is , and its synthesis typically involves the reaction of isothiocyanates with amines or other nucleophiles.

Chemistry

- Reagent in Organic Synthesis : It serves as a versatile reagent for the preparation of other thiourea derivatives, facilitating various chemical reactions.

- Mechanistic Studies : The compound is employed in studying reaction mechanisms involving thiourea compounds, contributing to the understanding of their reactivity.

Biology

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of proteases and other thiol-containing enzymes, which can be crucial in various biological processes.

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Medicine

- Anticancer Potential : The compound has been evaluated for its potential therapeutic applications in cancer treatment. Preliminary studies suggest it may inhibit tumor cell growth and induce apoptosis in cancer cells.

- Modulation of Immune Responses : It has been investigated for its role in modulating immune responses and inflammation, suggesting potential applications in treating autoimmune diseases.

Industry

- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and pharmaceuticals.

- Development of New Materials : The compound is applied in the development of materials with unique properties, particularly in polymer science.

Antimicrobial Activity

Research has documented the antimicrobial efficacy of this compound against various microorganisms. Below is a summary table showcasing its antimicrobial activity:

| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 25 | 20 |

| Candida albicans | 100 | 10 |

Anticancer Activity

The anticancer properties have been evaluated across different cancer cell lines. The following table summarizes the observed effects:

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 5 | Reduced migration |

| H460 (Lung) | 10 | Induced apoptosis |

| MCF-7 (Breast) | 20 | Decreased viability |

In Vivo Study on Tumor Growth Inhibition

A study conducted on mice with induced tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Neuroprotective Effects in Animal Models

In models simulating neurodegenerative diseases such as Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings indicate its potential as a therapeutic agent for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylthio)propyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of metalloproteases and other metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Methylthio)propyl)-3-phenylthiourea: Contains a phenyl group and a methylthio group.

1-(3-(Methylthio)propyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.

1-(3-(Methylthio)propyl)-3-ethylthiourea: Contains an ethyl group instead of a phenyl group.

Uniqueness:

- The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives.

- The compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions highlights its versatility and potential for diverse applications.

Biologische Aktivität

1-(3-(Methylthio)propyl)-3-phenylthiourea (also known by its CAS number 99983-00-3) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its diverse biological properties. The compound's structure can be represented as follows:

Where and .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that thiourea derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in microglial cells, indicating potential neuroprotective effects .

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Inflammatory Pathways : The compound modulates inflammatory responses by interfering with signaling pathways that lead to the production of pro-inflammatory mediators .

- Enzyme Interaction : Thioureas are known to interact with various enzymes, potentially acting as inhibitors or activators. This interaction may influence cellular processes such as apoptosis and cell signaling .

Antimicrobial Activity

A comparative study on thiourea derivatives demonstrated that compounds with similar structural features to this compound exhibited varying degrees of antibacterial activity. Notably, some derivatives showed enhanced efficacy against Bacillus subtilis and Pseudomonas aeruginosa, suggesting a promising role in developing new antimicrobial agents .

Neuroprotective Studies

In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cells. The compound's ability to decrease the expression of cleaved caspase-3 indicates its potential in preventing apoptosis in neurodegenerative contexts .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for E. coli and S. aureus. The compound was compared to standard antibiotics, revealing superior activity in some cases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Neuroprotection in Cell Cultures

A study focused on the neuroprotective effects of this compound utilized human microglial cell cultures exposed to lipopolysaccharides (LPS). The treatment significantly reduced levels of inflammatory cytokines compared to untreated controls.

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 200 |

| LPS Only | 500 |

| LPS + Compound | 150 |

Eigenschaften

IUPAC Name |

1-(3-methylsulfanylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIODUFZQNRHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429200 | |

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-00-3 | |

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.